Umifenovir hydrochloride monohydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
131707-23-8 |
|---|---|
Molecular Formula |
C22H28BrClN2O4S |
Molecular Weight |
531.9 g/mol |
IUPAC Name |
ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate;hydrate;hydrochloride |
InChI |
InChI=1S/C22H25BrN2O3S.ClH.H2O/c1-5-28-22(27)20-18(13-29-14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3;;/h6-11,26H,5,12-13H2,1-4H3;1H;1H2 |
InChI Key |
PLWQHPWNKPKQJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3.O.Cl |
Pictograms |
Irritant |
Purity |
99% |
solubility |
Soluble in DMSO, not in water |
Synonyms |
Arbidol Hydrochloride; 131707-23-8; Arbidol HCl; Umifenovir hydrochloride; Arbidol (hydrochloride); Umifenovir HCl |
Origin of Product |
United States |
Chemical Identity and Synthesis
Arbidol (B144133) hydrochloride is chemically known as ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate hydrochloride. nih.govnih.gov It is also referred to by other names such as Umifenovir hydrochloride. nih.govpatsnap.com
Table 1: Chemical Identifiers of Arbidol Hydrochloride
| Identifier | Value |
| IUPAC Name | ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate;hydrochloride nih.govnih.gov |
| CAS Number | 131707-23-8 nih.govapexbt.com |
| Molecular Formula | C₂₂H₂₆BrClN₂O₃S nih.gov |
| Molecular Weight | 513.9 g/mol nih.gov |
Physicochemical Properties
Arbidol (B144133) hydrochloride is a white to light yellow crystalline powder. chemicalbook.com It is described as a solid and is known to be hydrophobic in nature, which can influence its bioavailability. apexbt.comresearchgate.net The compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). researchgate.net
Table 2: Physical and Chemical Properties of Arbidol Hydrochloride
| Property | Value |
| Physical Appearance | A solid apexbt.com |
| Solubility | Soluble in DMSO and ethanol researchgate.net |
| Storage Temperature | -20°C apexbt.comclinisciences.com |
Molecular and Cellular Mechanisms of Antiviral Action Research
The antiviral activity of Arbidol (B144133) hydrochloride is multifaceted, with its primary and most well-documented mechanism being the inhibition of viral entry into host cells. nih.govpatsnap.com This is achieved by targeting the process of membrane fusion, a critical step for many enveloped viruses. nih.govplos.org
Research indicates that Arbidol hydrochloride interacts with the hemagglutinin (HA) protein of the influenza virus, a key glycoprotein (B1211001) involved in viral attachment and fusion. patsnap.compnas.org By binding to a hydrophobic cavity at the interface of the HA protomers, Arbidol stabilizes the pre-fusion conformation of HA. pnas.org This stabilization prevents the low pH-induced conformational changes that are necessary for the fusion of the viral envelope with the endosomal membrane, thereby blocking the release of the viral genome into the cytoplasm. pnas.orgacs.org
The interaction of Arbidol with membranes is a key aspect of its mechanism. Studies have shown that it associates with phospholipids (B1166683) at the membrane interface. plos.org This dual interaction with both viral glycoproteins and the lipid membrane is thought to inhibit the conformational changes required for the fusion process. plos.org
Beyond its primary role as a fusion inhibitor, research suggests that Arbidol hydrochloride may also interfere with later stages of the viral replication cycle.
Evidence suggests that Arbidol hydrochloride can modulate the synthesis of viral genetic material. In studies with influenza A virus-infected MDCK cells, Arbidol was shown to induce changes in the synthesis of viral mRNA for several viral genes, including PB2, PA, NP, NA, and NS. researchgate.net Furthermore, some research indicates that Arbidol can prevent viral RNA synthesis in a dose-dependent manner. nih.gov For instance, with some viruses, it was most effective when added after infection, inhibiting the late stages of viral replication. nih.gov However, it is noteworthy that in studies with foot-and-mouth disease virus (FMDV), Arbidol was found to directly inhibit viral replication without affecting the translation from the input FMDV RNA templates. microbiologyresearch.org This suggests that the specific effects on nucleic acid synthesis may vary between different viruses. Some broad-spectrum antiviral agents that are not Arbidol, such as Ribavirin, are known to interfere with host cell DNA and RNA synthesis, but Arbidol's primary mechanism is not considered to be at this level. frontiersin.org
A crucial step in the viral life cycle is the release of the viral genetic material from the capsid into the host cell's cytoplasm. Research indicates that Arbidol hydrochloride can inhibit this process. arbidol.orgnih.gov For influenza virus, after being taken into the cell within an endosome, a drop in pH is required for the viral lipid membrane to fuse with the endosome membrane, releasing the viral nucleocapsid. arbidol.org Studies have shown that Arbidol hydrochloride inhibits this fusion of the viral lipid membrane with the endosome membrane. arbidol.org Unlike some other antiviral agents that may only affect fusion at the cell surface, Arbidol demonstrates inhibition of this internal release mechanism. arbidol.org This action effectively traps the viral genetic material within the endosome, preventing it from reaching the cytoplasm and initiating replication. arbidol.orgnih.gov This inhibition of nucleocapsid release is a key part of its antiviral effect, particularly against influenza viruses. arbidol.org
Preclinical Antiviral Activity Studies: in Vitro and in Vivo Models
Broad-Spectrum Antiviral Activity in Cell Culture Models
In vitro studies have been instrumental in elucidating the antiviral scope and potency of arbidol (B144133) hydrochloride. These experiments typically involve treating virus-infected cell cultures with the compound and measuring its ability to inhibit viral replication and cytopathic effects.
Arbidol hydrochloride has shown significant inhibitory activity against a diverse range of enveloped RNA viruses in cell culture models. nih.gov Its mechanism of interfering with membrane fusion makes it a promising candidate for viruses that rely on this process for entry into host cells. patsnap.comnbinno.com
Arbidol hydrochloride has demonstrated notable efficacy against various strains of influenza viruses in preclinical studies. In vitro experiments have shown its ability to inhibit influenza A virus subtypes, including H1N1, H3N2, and H9N2, with 50% inhibitory concentrations (IC50) ranging from 4.4 to 12.1 μM. nih.gov For the 2009 novel influenza A (H1N1) virus, the IC50 values were reported to be between 1.5 and 5.5 μmol/L in different assays. researchgate.net Further mechanistic studies revealed that arbidol hydrochloride can inhibit hemagglutinin-mediated hemolysis, a key step in the influenza virus entry process. nih.gov
In vivo studies using mouse models of influenza A (A/PR/8/34 H1N1) infection have shown that oral administration of arbidol significantly reduced pulmonary virus yields and mortality rates. researchgate.netnih.govarbidol.org In a ferret model, arbidol treatment led to a reduction in fever and alleviated lung lesions induced by the influenza virus. nih.govbiointerfaceresearch.com The compound has also been shown to down-regulate the production of several pro-inflammatory cytokines induced by influenza infection, suggesting an additional anti-inflammatory effect. nih.govnih.gov
| Virus | Model System | Key Findings | Reference |
|---|---|---|---|
| Influenza A (H1N1, H3N2, H9N2) | In Vitro (MDCK cells) | IC50 values ranging from 4.4 to 12.1 μM. | nih.gov |
| Influenza A (2009 H1N1) | In Vitro (MDCK cells) | IC50 values of 1.5 - 5.5 μmol/L. | researchgate.net |
| Influenza A (H1N1) | In Vivo (Mouse model) | Significantly reduced pulmonary virus yields and mortality. | researchgate.netnih.govarbidol.org |
| Influenza A | In Vivo (Ferret model) | Reduced fever and alleviated lung lesions. | nih.govbiointerfaceresearch.com |
The antiviral activity of arbidol hydrochloride has been evaluated against several coronaviruses. In vitro studies have demonstrated its inhibitory effect on the replication of SARS-CoV-2, with 50% effective concentrations (EC50) reported to be in the range of 15.37 ± 3.6 to 28.0 ± 1.0 µM in Vero E6 cells. mdpi.com Time-of-addition experiments have suggested that arbidol can block both the entry and post-entry stages of the SARS-CoV-2 replication cycle. scienceopen.com Molecular modeling studies propose that arbidol may interfere with the interaction between the viral spike (S) protein and the host cell's ACE2 receptor, thereby inhibiting viral entry. nih.gov
In vitro testing against other coronaviruses, including the seasonal strains HCoV-229E and HCoV-OC43, showed EC50 values of 10.0 ± 0.5 µM and 9.0 ± 0.4 µM, respectively. mdpi.com Arbidol also demonstrated inhibitory activity against SARS-CoV in cell culture. biointerfaceresearch.commdpi.com
| Virus | Model System | Key Findings | Reference |
|---|---|---|---|
| SARS-CoV-2 | In Vitro (Vero E6 cells) | EC50 values ranging from 15.37 ± 3.6 to 28.0 ± 1.0 µM. | mdpi.com |
| SARS-CoV-2 | In Vitro | Inhibits both viral entry and post-entry stages. | scienceopen.com |
| HCoV-229E | In Vitro (Vero E6 cells) | EC50 value of 10.0 ± 0.5 µM. | mdpi.com |
| HCoV-OC43 | In Vitro (Vero E6 cells) | EC50 value of 9.0 ± 0.4 µM. | mdpi.com |
| SARS-CoV | In Vitro (CMK-AH-1 cells) | Significant suppression of plaque formation at 90 µM. | mdpi.com |
Preclinical research has indicated that arbidol hydrochloride possesses antiviral activity against several medically important flaviviruses. In vitro studies using Vero cells demonstrated that arbidol inhibits Zika virus (ZIKV), West Nile virus (WNV), and tick-borne encephalitis virus (TBEV) with EC50 values in the micromolar range, specifically from 10.57 ± 0.74 to 19.16 ± 0.29 µM. nih.govresearchgate.net The antiviral effect of arbidol against these flaviviruses was found to be cell-type dependent, with significant activity observed in Vero cells but not in some other cell lines. nih.govresearchgate.net
For Zika virus, arbidol was shown to inhibit six different isolates, including both African and Asian lineages, in various cell lines and primary human vaginal and cervical epithelial cells. nih.gov The compound was also found to protect cells from ZIKV-induced cytopathic effects. nih.gov Time-of-addition studies suggest that arbidol is most effective when administered prior to infection, indicating that it likely blocks viral entry. nih.gov This is further supported by evidence that arbidol inhibits pseudoviruses expressing the ZIKV Envelope glycoprotein (B1211001). nih.gov
| Virus | Model System | Key Findings | Reference |
|---|---|---|---|
| Zika Virus (ZIKV) | In Vitro (Vero cells) | EC50 value of 10.57 ± 0.74 µM. | nih.govresearchgate.net |
| West Nile Virus (WNV) | In Vitro (Vero cells) | EC50 value of 19.16 ± 0.29 µM. | nih.govresearchgate.net |
| Tick-borne Encephalitis Virus (TBEV) | In Vitro (Vero cells) | EC50 value of 11.23 ± 0.51 µM. | nih.govresearchgate.net |
| Zika Virus (ZIKV) | In Vitro (Primary human vaginal and cervical epithelial cells) | Significant suppression of ZIKV protein synthesis and infectious virus yield. | nih.gov |
Arbidol hydrochloride has demonstrated inhibitory activity against Respiratory Syncytial Virus (RSV) in cell culture. nih.gov Studies have shown that arbidol can inhibit the expression of RSV antigens, with a 50% minimal inhibitory concentration (MIC50) of 10 micrograms/ml. arbidol.org The inhibitory effect was observed to increase with higher drug concentrations and decrease with a higher multiplicity of infection. arbidol.org In a mouse model, oral administration of arbidol resulted in significantly lower titers of RSV compared to the control group, indicating in vivo antiviral activity. nih.gov Research has also suggested that arbidol can inhibit the in vitro cytopathic effect of RSV. arbidol.org Additionally, arbidol has shown inhibitory effects on parainfluenza virus in in vitro cellular assays. nih.gov
| Virus | Model System | Key Findings | Reference |
|---|---|---|---|
| Respiratory Syncytial Virus (RSV) | In Vitro (Cell culture) | MIC50 of 10 micrograms/ml for inhibition of RSV antigen expression. | arbidol.org |
| Respiratory Syncytial Virus (RSV) | In Vivo (Mouse model) | Significantly lower virus titers in the lung. | nih.gov |
| Parainfluenza Virus | In Vitro (Cellular assays) | Demonstrated inhibitory effects. | nih.gov |
The potential of arbidol hydrochloride as an antiviral agent against filoviruses has also been investigated. In vitro studies have shown that arbidol can inhibit the entry of Ebola virus (EBOV) into host cells. biointerfaceresearch.com It has been suggested that arbidol's mechanism of action against EBOV involves the inhibition of viral fusion. nih.gov
| Virus | Model System | Key Findings | Reference |
|---|---|---|---|
| Ebola virus (EBOV) | In Vitro | Inhibits viral entry. | biointerfaceresearch.com |
| Ebola virus (EBOV) | In Vitro | Inhibits viral fusion. | nih.gov |
Non-Enveloped RNA Viruses
Arbidol hydrochloride has shown broad-spectrum activity against several non-enveloped RNA viruses belonging to the Picornaviridae family.
Coxsackievirus: Studies have demonstrated arbidol's efficacy against Coxsackievirus B3 (CVB3) and B5 (CVB5). arbidol.orgnih.gov For CVB3, arbidol exhibited potent inhibitory activity in cell culture when added before, during, or after viral infection, with a 50% inhibitory concentration (IC50) ranging from 2.7 to 13.8 µg/mL. arbidol.orgresearchgate.netnih.gov It was shown to significantly inhibit the cytopathic effect (CPE) in infected HEp-2 cells and decrease viral titers in a dose-dependent manner. arbidol.org The primary mechanism appeared to be the interruption of viral biosynthesis. arbidol.org
For CVB5, arbidol also prevented CPE in vitro, with an IC50 ranging from 2.66 to 6.62 μg/ml when added during or after infection. nih.govresearchgate.net It also decreased CVB5-RNA levels in host cells. nih.govresearchgate.net A virucidal assay suggested a strong effect during the adsorption step of the virus. nih.gov In a BALB/c mouse model, oral administration of arbidol significantly reduced mortality and decreased viral yields in the heart and lungs. nih.govnih.gov
Rhinovirus: Arbidol was found to have potent inhibitory activity against human rhinovirus type 14 (HRV 14) in cell culture. arbidol.orgnih.gov The IC50 was within the range of 2.7 to 13.8 µg/mL, and the drug was effective when added before, during, or after viral infection. arbidol.orgnih.gov
Poliovirus: The antiviral potential of arbidol has also been confirmed against poliovirus in vitro. asm.org
Table 3: In Vitro Activity of Arbidol Hydrochloride Against Picornaviruses
| Virus | Parameter | Value (µg/mL) | Reference |
|---|---|---|---|
| Coxsackievirus B3 | IC50 | 2.7 - 13.8 | arbidol.orgresearchgate.net |
| Coxsackievirus B5 | IC50 | 2.66 - 6.62 | nih.gov |
| Rhinovirus 14 | IC50 | 2.7 - 13.8 | arbidol.orgresearchgate.net |
DNA Viruses (e.g., Adenovirus)
Arbidol hydrochloride has demonstrated inhibitory effects against certain DNA viruses in preclinical studies. A notable example is its activity against adenovirus type 7 (AdV-7). Research indicates that Arbidol hydrochloride exhibits selective antiviral action against AdV-7, particularly when the compound is introduced after the initial infection of the host cells. nih.govresearchgate.net This suggests that the compound's mechanism of action targets the later stages of the viral replication cycle, specifically a part of the virus biosynthesis process, rather than preventing viral entry. researchgate.netnih.gov In vitro studies using HEP-2 cells showed that Arbidol hydrochloride did not directly kill the AdV-7 virus nor did it affect viral absorption and penetration. researchgate.netarbidol.org
The antiviral activity against AdV-7 was quantified with a 50% inhibitory concentration (IC50) of 15.39 mg/L and a 50% cytotoxic concentration (CC50) of 85.37 mg/L, yielding a therapeutic index (TI) of 5.55. researchgate.netarbidol.org
Beyond adenovirus, the efficacy of Arbidol hydrochloride has been evaluated against other DNA viruses such as Herpes Simplex Virus (HSV). In studies on HSV-1, Arbidol hydrochloride showed a significant inhibitory effect on plaque formation and the generation of progeny virus, with a 50% effective concentration (EC50) value of 5.39 µg/mL. researchgate.net For HSV-2, the compound was also found to be effective, with an IC50 of 4.77 µg/mL and a selectivity index (SI) of 6.82 in Vero cells. nih.gov Time-of-addition assays for both HSV-1 and HSV-2 suggested that Arbidol hydrochloride acts on the late stage of viral replication. researchgate.netnih.gov
Table 1: In Vitro Activity of Arbidol Hydrochloride Against Select DNA Viruses
| Virus | Cell Line | Key Findings | IC50 / EC50 | Therapeutic/Selectivity Index (TI/SI) | Reference |
|---|---|---|---|---|---|
| Adenovirus type 7 (AdV-7) | HEP-2 | Active only when added post-infection; inhibits virus biosynthesis. | 15.39 mg/L | 5.55 | nih.govresearchgate.netarbidol.org |
| Herpes Simplex Virus-1 (HSV-1) | Vero | Inhibits plaque formation and progeny virus generation. | 5.39 µg/mL | Not Reported | researchgate.net |
| Herpes Simplex Virus-2 (HSV-2) | Vero | Affects the late stage of viral replication. | 4.77 µg/mL | 6.82 | nih.gov |
Methodological Aspects of In Vitro Antiviral Assays
The preclinical evaluation of Arbidol hydrochloride's antiviral properties relies on a variety of standardized in vitro assays designed to measure its ability to inhibit viral replication and to determine its potency and selectivity.
A primary method for assessing in vitro antiviral activity is the cytopathic effect (CPE) inhibition assay. creative-diagnostics.com This technique is based on the ability of a compound to protect host cells from the morphological changes and death induced by viral infection. creative-diagnostics.com In studies involving Arbidol hydrochloride, these assays are typically conducted in 96-well microplates where monolayers of susceptible cells are infected with a specific virus. arbidol.orgnih.gov
The compound is added at various concentrations, and the plates are incubated until significant CPE (typically 3 to 4+) is observed in the untreated, virus-infected control wells. arbidol.org The degree of protection is then assessed, often by microscopic examination. arbidol.org To quantify the results and determine cell viability more objectively, the CPE assay is frequently combined with a colorimetric method, such as the MTT assay. researchgate.netnih.govnih.govnih.gov The MTT assay measures the metabolic activity of living cells, providing a quantitative measure of the inhibition of virus-induced cell death. nih.govnih.gov
To directly measure the impact of Arbidol hydrochloride on the production of new infectious virus particles, various viral load quantification techniques are employed. One common method is the virus yield reduction assay, where supernatants from treated and untreated infected cell cultures are collected and serially diluted. arbidol.org These dilutions are then used to infect fresh cell monolayers to determine the viral titer, often expressed as the 50% Tissue Culture Infectious Dose (TCID50). nih.govnih.gov The TCID50 represents the virus dilution required to infect 50% of the inoculated cell cultures. nih.gov
Molecular techniques are also utilized to quantify viral genetic material. Semi-quantitative or quantitative reverse transcription-polymerase chain reaction (RT-PCR or qRT-PCR) can measure the levels of viral RNA or DNA in host cells, providing insight into how the compound affects viral genome replication or gene expression. researchgate.netnih.gov Another method, the immunofocus assay, can be used to determine the number of infectious virus particles in samples by detecting viral antigens within infected cells. plos.org
The potency of an antiviral agent like Arbidol hydrochloride is commonly expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). The EC50 is the concentration of the drug that provides 50% of the maximum antiviral effect, such as protecting 50% of cells from virus-induced death. nih.gov The IC50 is the concentration required to inhibit 50% of a specific biological or biochemical function, such as viral replication. nih.govresearchgate.net
These values are derived from dose-response curves, where the antiviral effect is plotted against a range of drug concentrations. nih.gov The data are then fitted to a sigmoidal function using regression analysis to calculate the EC50 or IC50 value. nih.govnih.gov The 50% cytotoxic concentration (CC50), which is the concentration that causes a 50% reduction in the viability of uninfected cells, is also determined. The ratio of the CC50 to the EC50 or IC50 provides the therapeutic index (TI) or selectivity index (SI), a critical measure of a drug's antiviral selectivity. researchgate.netnih.gov
Table 2: In Vitro Potency of Arbidol Hydrochloride Against Various Viruses
| Virus | Assay Method | EC50 / IC50 | Reference |
|---|---|---|---|
| Influenza A (H1N1) | MTT Assay | 3.1 µmol/L | nih.gov |
| Coxsackie virus B3 (CVB3) | Not Specified | 13.8 µg/ml | nih.gov |
| Coxsackie virus B5 (CVB5) | MTT Assay | 2.66 to 6.62 µg/ml | nih.gov |
| Adenovirus type 7 (AdV-7) | MTT Assay | 15.39 mg/L | researchgate.netarbidol.org |
| Herpes Simplex Virus-2 (HSV-2) | CPE/MTT Assay | 4.77 µg/mL | nih.gov |
| SARS-CoV-2 | TCID50 | 23.6 ± 2.0 µM | nih.gov |
Antiviral Efficacy in Animal Models of Infection
Following in vitro evaluation, the antiviral efficacy of Arbidol hydrochloride is further investigated in animal models to understand its effects in a whole-organism system.
Mouse models are frequently used to assess the in vivo potential of Arbidol hydrochloride against various viral pathogens. In studies of respiratory infections, orally administered Arbidol hydrochloride has shown protective effects. For example, in BALB/c mice infected with influenza A virus (A/PR/8/34 H1N1), treatment significantly reduced the amount of virus in the lungs and lowered the mortality rate. nih.govresearchgate.net
The utility of Arbidol hydrochloride has also been demonstrated in a mouse model of HSV-2 induced vaginitis. nih.gov In this model, topically applied Arbidol hydrochloride ointment improved the survival rate of infected mice, prolonged their survival time, and reduced the severity of reproductive tract injury. nih.gov Furthermore, in a mouse model of Coxsackie virus B5 (CVB5) infection, oral administration of Arbidol hydrochloride significantly decreased viral loads in the heart and lungs and reduced mortality. nih.gov However, in a mouse model for Crimean-Congo Hemorrhagic Fever, Arbidol hydrochloride did not demonstrate efficacy. nih.gov These studies highlight the importance of using relevant animal models to evaluate the compound's spectrum of activity and potential therapeutic applications.
Table 3: Summary of Arbidol Hydrochloride Efficacy in Rodent Models
| Virus Model | Rodent Species | Key Outcomes | Reference |
|---|---|---|---|
| Influenza A (H1N1) | Mouse (BALB/c) | Reduced pulmonary virus yields; decreased mortality rate. | nih.govresearchgate.netnih.gov |
| Herpes Simplex Virus-2 (HSV-2) | Mouse | Improved survival rate; reduced reproductive tract injury. | nih.gov |
| Coxsackie virus B5 (CVB5) | Mouse (BALB/c) | Reduced virus yields in lungs and heart; decreased mortality. | nih.gov |
| Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Mouse (IFNAR−/−) | No beneficial effect or efficacy observed. | nih.gov |
Ferret Models
Ferrets are a valuable animal model in influenza research because their respiratory physiology closely resembles that of humans, making them suitable for studying virus transmission and pathology. Preclinical studies using ferret models have been instrumental in evaluating the in vivo efficacy of Arbidol hydrochloride against influenza virus infection.
In one key study, ferrets infected with influenza virus and subsequently treated with Arbidol hydrochloride demonstrated notable improvements in clinical signs compared to the untreated virus group. The Arbidol-treated ferrets exhibited a fever that peaked at two days post-infection (dpi) and began to gradually decrease from three dpi. nih.govresearchgate.net In contrast, the untreated virus group maintained relatively high temperatures until four dpi. nih.govresearchgate.net Furthermore, the activity level of the Arbidol-treated group was significantly better, scoring between 0-1 at all time points on days two and three post-infection, indicating less severe illness. nih.govresearchgate.net
The therapeutic effect of Arbidol hydrochloride was also observed at the molecular and cellular levels within the respiratory tract. Examination of the transcription levels of various cytokines in the respiratory tracts of ferrets at three days post-infection revealed that Arbidol hydrochloride treatment led to a down-regulation of several pro-inflammatory cytokines induced by the influenza virus, including IL-10, TNF-α, IL-8, and IL-6. nih.govresearchgate.netmedchemexpress.com Histopathological analysis of the ferret lungs further confirmed the compound's efficacy, showing that Arbidol hydrochloride could alleviate the lung lesions caused by the influenza virus infection. nih.govresearchgate.net
| Parameter | Observation in Arbidol-Treated Ferrets | Comparison to Untreated Virus Group |
|---|---|---|
| Fever Response | Peaked at 2 days post-infection (dpi), gradually decreased from 3 dpi. nih.gov | Relatively high temperatures were observed until 4 dpi. nih.gov |
| Activity Level | Scored 0-1 at 2 and 3 dpi. nih.gov | Implied higher scores indicating more severe illness. |
| Pro-inflammatory Cytokines (IL-10, TNF-α, IL-8, IL-6) | Down-regulated at 3 dpi. nih.gov | Elevated levels induced by influenza virus. nih.gov |
| Lung Histopathology | Alleviated virus-induced lung lesions. nih.gov | Pronounced lung lesions. nih.gov |
Measurement of Preclinical Endpoints (e.g., Survival Rate, Viral Burden, Organ Pathology)
The evaluation of a potential antiviral agent's efficacy in preclinical models relies on a set of standardized endpoints. These endpoints provide quantitative and qualitative data on the compound's ability to mitigate the course of the infection.
Survival Rate: A critical endpoint in preclinical studies is the survival rate of the animal models following a lethal viral challenge. In studies involving mice infected with influenza, Arbidol hydrochloride demonstrated a protective effect. For instance, in one study, the survival rates of mice administered different concentrations of the compound were 40% and 50%, respectively, compared to a lower survival rate in the untreated group. nih.govresearchgate.netmedchemexpress.com Other studies on influenza pneumonia in mice found that Arbidol, when used for treatment and prophylaxis, could protect 60-80% of infected animals from death and increase their survival time by 1.7-2 times compared to the control group. researchgate.net
Organ Pathology: Assessing organ pathology, particularly in the primary site of infection like the lungs for respiratory viruses, is crucial. Histopathological examinations provide insight into the extent of tissue damage and inflammation. In ferret models of influenza, Arbidol hydrochloride was shown to alleviate virus-induced lung lesions. nih.govresearchgate.net In mouse models, the compound was found to inhibit the increase of the lung index, a measure of lung inflammation and edema, when compared to the virus-infected control group. nih.govmedchemexpress.com These findings indicate that Arbidol hydrochloride not only inhibits viral replication but also mitigates the pathological damage to vital organs.
| Endpoint | Animal Model | Key Findings |
|---|---|---|
| Survival Rate | Mouse (Influenza) | Survival rates of 40% and 50% observed. nih.govresearchgate.net |
| Mouse (Influenza Pneumonia) | Protected 60-80% of animals from death; increased survival time 1.7-2x. researchgate.net | |
| Viral Burden | Cell Culture / In Vivo Models | Inhibited reproduction of influenza A and B viruses by suppressing virus propagation. nih.govresearchgate.net |
| Organ Pathology | Ferret (Influenza) | Alleviated influenza virus-induced lung lesions. nih.govresearchgate.net |
| Mouse (Influenza) | Inhibited the increase of the lung index compared to the virus group. nih.gov |
Pharmacokinetic and Pharmacodynamic Research in Non Human Systems
Pharmacokinetic Profiles in Animal Models.researchgate.net,nih.gov
Investigations in various animal models, including rats and beagle dogs, have been crucial in delineating the pharmacokinetic profile of Arbidol (B144133) Hydrochloride. researchgate.net, nih.gov These studies form the basis for understanding how the compound is processed by a living system.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies.researchgate.net,researchgate.net
Studies in rats demonstrate that after oral administration, Arbidol is absorbed and distributed rapidly and widely throughout the body. researchgate.net, researchgate.net The drug is detectable in tissues as early as five minutes post-administration. researchgate.net High concentrations of the compound are found not just in the digestive tract but also in key organs such as the liver, lungs, and spleen. researchgate.net The primary site of metabolism is the liver. arbidol.net
Excretion of Arbidol primarily occurs through feces, with a significant amount of the unchanged drug being eliminated via this route. researchgate.net In a 72-hour period following administration in rats, (2,018±578) μg was recovered in feces, whereas only a small amount, (2,858±1,744) ng, was found in urine. researchgate.net Biliary excretion appears to be a minor pathway. researchgate.net
Pharmacokinetic parameters have been quantified in different animal models. In Wistar rats, the time to reach maximum plasma concentration (Tmax) is short, ranging from 0.18 to 0.35 hours, indicating rapid absorption. researchgate.net The elimination half-life (T1/2) in rats is approximately 3.2 to 3.6 hours. researchgate.net Studies in beagle dogs also show no significant differences in pharmacokinetic parameters among various oral formulations like tablets, capsules, and granules. nih.gov
Table 1: Pharmacokinetic Parameters of Arbidol Hydrochloride in Wistar Rats After Single Oral Administration Source: researchgate.net
| Dosage (mg/kg) | Tmax (h) | Cmax (μg/L) | AUC (0-∞) (μg·h·L-1) | T1/2 (h) |
|---|---|---|---|---|
| 9 | 0.35 | 644.1 | 1250 | 3.2 |
| 18 | 0.28 | 1002 | 2224 | 3.6 |
| 54 | 0.18 | 4711 | 7558 | 3.3 |
Characterization of Metabolites in Animal Tissues and Excreta.drugbank.com,arbidol.net
While detailed metabolite profiling is more extensively documented in human studies, the metabolic pathways identified are informative for animal models. The liver and intestines are the primary organs for metabolizing Arbidol. drugbank.com The main biotransformation pathways include sulfoxidation, dimethylamine (B145610) N-demethylation, glucuronidation, and sulfate (B86663) conjugation. drugbank.com, nih.gov
The major metabolites identified include sulfinylarbidol (M6-1), N-demethylsulfinylarbidol (M5), and sulfonylarbidol (M8). drugbank.com, nih.gov In human plasma, sulfinyl-arbidol was the most abundant circulating component. arbidol.net Most of the drug is excreted in metabolized forms, with urine containing mainly glucuronide and sulfate conjugates. researchgate.net, arbidol.net The key enzyme responsible for Arbidol metabolism has been identified as Cytochrome P450 3A4 (CYP3A4). drugbank.com, arbidol.net
Quantitative Analysis Methodologies (e.g., HPLC-MS).researchgate.net,nih.gov
The quantification of Arbidol Hydrochloride in biological samples from animal studies predominantly relies on High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or tandem mass spectrometry (LC-MS/MS). researchgate.net, nih.gov These methods offer high sensitivity and specificity for detecting the drug in complex matrices like plasma, urine, and tissue homogenates. researchgate.net, researchgate.net
For instance, a validated LC-MS/MS method is used to measure plasma concentrations in beagle dogs. nih.gov In rat studies, an HPLC-MS analysis method was employed to determine pharmacokinetic parameters from blood samples. researchgate.net These analytical techniques typically involve a liquid-liquid extraction of the drug from the plasma, followed by chromatographic separation and mass spectrometric detection. arbidol.org, researchgate.net The limit of quantification for Arbidol in plasma has been reported as low as 1 ng/mL, allowing for precise pharmacokinetic modeling. arbidol.org, researchgate.net
Non-Human Pharmacodynamic Effects.arbidol.org
Direct Effects on Viral Replication Dynamics in Animal Models.researchgate.net,nih.gov
Arbidol Hydrochloride has demonstrated antiviral activity against a range of viruses in various animal models.
Influenza Virus : In mouse and ferret models of influenza A (H1N1 and H3N2) infection, oral administration of Arbidol significantly decreased mortality rates, reduced viral titers in the lungs, and alleviated virus-induced lung lesions. nih.gov, nih.gov It was shown to be effective against both seasonal and pandemic H1N1 strains. nih.gov
Herpes Simplex Virus Type II (HSV-2) : A mouse model of vaginitis caused by HSV-2 showed that Arbidol treatment can improve survival rates, prolong survival time, and reduce injury to the reproductive tract. nih.gov, researchgate.net The mechanism appears to involve the inhibition of the late stage of the HSV-2 replication cycle. nih.gov, researchgate.net
Coxsackievirus B5 (CVB5) : In BALB/c mice infected with CVB5, Arbidol treatment significantly reduced mortality and lowered the mean virus yields in the lungs and heart. researchgate.net, nih.gov
Crimean-Congo Hemorrhagic Fever (CCHF) Virus : In a specific mouse model (IFNAR−/− mice), Arbidol did not show efficacy in vivo against CCHF virus, despite demonstrating a potent antiviral effect in cell culture. plos.org
Hantaan Virus : In a mouse model, Arbidol was found to have efficacy comparable to Ribavirin. nih.gov
Table 2: Summary of Arbidol Hydrochloride Antiviral Efficacy in Animal Models Source: plos.org, nih.gov, nih.gov, researchgate.net
| Virus | Animal Model | Key Findings |
|---|---|---|
| Influenza A (H1N1, H3N2) | Mice, Ferrets | Decreased mortality, reduced lung viral titers and lesions. nih.gov |
| Herpes Simplex Virus Type II (HSV-2) | Mice | Improved survival rate, reduced genital tract injury. nih.gov |
| Coxsackievirus B5 (CVB5) | Mice | Reduced mortality, decreased viral load in heart and lungs. researchgate.net |
| Crimean-Congo Hemorrhagic Fever (CCHF) | IFNAR−/− Mice | No in vivo efficacy observed. plos.org |
Influence on Host Physiological Systems (e.g., Central Nervous System, Cardiovascular System, Respiratory System).arbidol.org,frontiersin.org
Studies in animal models have assessed the effects of Arbidol Hydrochloride on major physiological systems.
Central Nervous System (CNS) : Research in mice indicates that Arbidol has an effect on the central nervous system. Specifically, it was observed to have a synergistic effect with sodium pentobarbital-induced sleep. arbidol.org However, other general parameters, including spontaneous activity and sensory functions, were not significantly affected. arbidol.org
Cardiovascular System : In studies using anesthetized dogs, Arbidol Hydrochloride was found to have no significant effect on the cardiovascular system. arbidol.org Observed parameters included systolic and diastolic blood pressure, heart rate and rhythm, and various ECG measurements (QRS, T-wave, PR interval, ST segment), all of which remained unaffected. arbidol.org However, in a mouse model of sepsis, Arbidol intervention was noted to alleviate disorganized and loose cardiomyocytes. frontiersin.org
Respiratory System : In anesthetized dogs, Arbidol did not affect breathing frequency and amplitude. arbidol.org In mouse models of influenza and bleomycin-induced pulmonary fibrosis, Arbidol was shown to alleviate lung lesions and reduce inflammatory infiltrates, suggesting a protective effect on the respiratory system under pathological conditions. nih.gov, frontiersin.org
Correlation of Pharmacokinetic Parameters with Preclinical Efficacynih.gov
The relationship between the pharmacokinetic (PK) parameters of Arbidol Hydrochloride and its preclinical efficacy is a critical aspect of understanding its antiviral potential. This correlation is typically established by evaluating how the drug's concentration in the body over time relates to its ability to inhibit viral replication and reduce disease severity in non-human models. While comprehensive studies detailing the direct correlation between specific pharmacokinetic parameters such as Area Under the Curve (AUC) or Maximum Concentration (Cmax) and efficacy endpoints are not extensively published, available preclinical data in animal models, primarily mice, demonstrate a clear dose-dependent antiviral effect. This suggests that achieving and maintaining adequate drug exposure is crucial for therapeutic success.
Research in mouse models of influenza and other viral infections has shown that the efficacy of Arbidol is directly related to the administered dose. Higher doses, which are expected to result in higher plasma and tissue concentrations of the drug, generally lead to better outcomes in terms of reduced viral load, improved survival rates, and alleviation of disease symptoms.
For instance, in a mouse model of influenza A (H1N1) infection, orally administered Arbidol hydrochloride demonstrated a dose-dependent increase in survival rates. asm.org Treatment with 25 mg/kg and 45 mg/kg resulted in survival rates of 40% and 50%, respectively, highlighting a positive correlation between the dose and the protective effect of the drug. asm.org These in vivo findings are supported by in vitro data showing that Arbidol inhibits various influenza A strains with IC50 values ranging from 4.4 to 12.1 μM. asm.org Although the specific plasma concentrations achieved with the 25 mg/kg and 45 mg/kg doses in this study were not reported, it is inferred that the effective concentrations in vivo are related to these in vitro inhibitory values.
The following table summarizes the dose-dependent efficacy of Arbidol Hydrochloride in a mouse model of influenza A virus infection.
| Administered Dose (mg/kg/day) | Survival Rate (%) | Inhibition of Body Weight Decrease |
| 25 | 40 | Not significant |
| 45 | 50 | Significant |
Data sourced from a study on influenza A (H1N1) infected mice. asm.org
Similarly, in a study on Coxsackie virus B5 (CVB5) infection in mice, Arbidol treatment led to a significant dose-dependent reduction in viral titers in both the lungs and the heart. researchgate.net Mice treated with 50 mg/kg/day of Arbidol showed a more pronounced decrease in viral load compared to those treated with 25 mg/kg/day. researchgate.net This again underscores the principle that higher drug exposure correlates with enhanced antiviral efficacy.
The table below illustrates the relationship between the administered dose of Arbidol Hydrochloride and the reduction in viral load in a mouse model of Coxsackie virus B5 infection.
| Administered Dose (mg/kg/day) | Mean Virus Yield in Lungs (viral plaques/lung) |
| 25 | ~10² |
| 50 | ~10¹ |
| Virus Control | 10⁴ |
Data sourced from a study on Coxsackie virus B5 infected mice. researchgate.net
It is important to note that the correlation between pharmacokinetics and efficacy can be virus-specific. For example, in a study using a mouse model for Crimean-Congo Hemorrhagic Fever, a high dose of Arbidol (150 mg/kg/day) did not show in vivo efficacy, despite demonstrating in vitro activity. This suggests that factors beyond simple drug exposure, such as the specific mechanisms of viral replication and pathogenesis, can influence the therapeutic outcome.
While direct pharmacokinetic-pharmacodynamic (PK/PD) modeling data for Arbidol in preclinical settings are scarce in publicly available literature, the consistent observation of dose-dependent efficacy across different viral models strongly supports the fundamental pharmacological principle that achieving sufficient drug concentrations at the site of infection is paramount for its antiviral activity. Further research providing detailed pharmacokinetic profiles at various effective doses would be invaluable for a more precise quantitative understanding of the PK/PD relationship of Arbidol Hydrochloride.
Structure Activity Relationship Sar and Computational Studies of Arbidol Hydrochloride
Elucidation of Key Structural Determinants for Antiviral Potency
The antiviral activity of Arbidol (B144133) is intricately linked to its unique chemical architecture. pcbiochemres.com Studies have dissected the molecule to identify which components are essential for its ability to combat various viruses.
The indole (B1671886) core is a fundamental component of Arbidol's structure, and its various substituents play distinct roles in its antiviral activity. pcbiochemres.comresearchgate.net Research indicates that the indole ring and the thiophenyl group are crucial for the drug's effectiveness. nih.gov These parts of the molecule are thought to embed within hydrophobic pockets of viral proteins. nih.gov
Different substituents on the Arbidol molecule contribute differently to its activity against various viruses. For instance, the amine in position 4 and the hydroxyl group in position 5 have been identified as important for its action against influenza A and B viruses. nih.gov The insertion of a methyl group between the indole ring and the 5-hydroxyl group has been shown to significantly enhance antiviral potency. nih.gov
Interestingly, the 5-hydroxy group was found to be dispensable for activity against the hepatitis C virus, highlighting that the importance of specific functional groups can be virus-dependent. nih.gov
Molecular Docking and Binding Site Characterization
Molecular docking studies have been instrumental in visualizing how Arbidol interacts with both viral and host cell proteins at a molecular level.
Influenza Hemagglutinin (HA):
Crystal structures have revealed that Arbidol binds to a hydrophobic cavity within the stem region of the influenza virus hemagglutinin (HA) trimer, at the interface between two protomers. pnas.orgnih.gov This binding stabilizes the pre-fusion conformation of HA, preventing the conformational changes necessary for the virus to fuse with the host cell membrane. pnas.orgresearchgate.net By acting as a "molecular glue," Arbidol effectively inhibits viral entry. pnas.org The thiophenol group of Arbidol occupies a cavity formed by several hydrophobic residues. nih.gov
SARS-CoV-2 Spike Protein:
Computational studies have predicted that Arbidol binds to the S2 subunit of the SARS-CoV-2 spike protein, in a manner analogous to its interaction with influenza HA. acs.orgresearchgate.net The binding site is located in a hydrophobic cavity near the fusion peptide. nih.govplos.org Molecular dynamics simulations suggest that Arbidol can block the trimerization of the spike glycoprotein (B1211001), a crucial step for host cell adhesion and entry. nih.gov Docking studies have shown that the indole ring and phenylthiomethyl group, the core skeleton of Arbidol, are situated inside this hydrophobic cavity. plos.org
Table 1: Key Interactions of Arbidol with Viral Proteins
| Viral Protein | Binding Site Location | Key Interacting Moieties of Arbidol | Mechanism of Action |
|---|---|---|---|
| Influenza Hemagglutinin (HA) | Hydrophobic cavity in the trimer stem at the protomer interface pnas.orgnih.gov | Thiophenol group, indole ring nih.govnih.gov | Stabilization of pre-fusion conformation, inhibition of membrane fusion pnas.orgresearchgate.net |
| SARS-CoV-2 Spike Protein | Hydrophobic cavity in the S2 subunit, near the fusion peptide researchgate.netplos.org | Indole ring, phenylthiomethyl group plos.org | Blocks spike protein trimerization, inhibits viral entry nih.gov |
Angiotensin-Converting Enzyme 2 (ACE2):
Molecular dynamics simulations have explored the interaction of Arbidol with the ACE2 receptor, which is the primary entry point for SARS-CoV-2. nih.gov These studies suggest that Arbidol can bind at the interface of the receptor-binding domain (RBD) of the spike protein and ACE2, forming favorable interactions with both. nih.gov This interaction could potentially interfere with the virus's ability to attach to host cells. nih.gov
Ataxia Telangiectasia and Rad3-Related (ATR) Kinase:
Recent research has identified Arbidol as a potential inhibitor of ATR kinase. researchgate.net Through a series of cell-based assays, it was found that Arbidol treatment can inhibit the proliferation of certain cancer cells by binding to ATR kinase and reducing the phosphorylation and activation of downstream targets. researchgate.net
In Silico Screening and Rational Drug Design for Arbidol Derivatives
The understanding of Arbidol's structure-activity relationships and binding modes has paved the way for the rational design of more potent derivatives.
Scaffold Morphing: Researchers have used computational tools to generate analogues of Arbidol by modifying its chemical scaffold. nih.gov This approach, combined with molecular docking and other computational methods, aims to identify novel molecules with potentially improved therapeutic profiles against targets like the SARS-CoV-2 spike protein. nih.gov
Structure-Based Optimization: Based on the crystal structure of Arbidol in complex with influenza HA, researchers have designed analogues with significantly improved affinity. For example, adding a meta-hydroxy group to the thiophenyl moiety to displace a water molecule in the binding pocket resulted in a dramatic increase in binding affinity to both H3 and H1 subtypes of influenza HA. researchgate.net
Virtual Screening: Computational methods have been employed to screen for Arbidol derivatives with enhanced activity. For instance, a derivative with substitutions at both the C-4 and C-6 positions showed a modest improvement in activity and solubility against SARS-CoV-2 in one study. acs.org
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the Arbidol molecule is a key determinant of its interaction with biological targets and its resulting pharmacological activity. This flexibility has been explored through conformational analysis and molecular dynamics (MD) simulations, which provide insights into the molecule's behavior in different environments.
Arbidol's conformational landscape is primarily defined by at least four flexible torsion angles. mdpi.com Analysis of various crystal structures has revealed that Arbidol can adopt two main types of conformations: "open" and "closed". mdpi.com These conformations are distinguished by the relative orientation of the molecule's cyclic fragments. researchgate.net The specific conformation adopted is influenced by the surrounding environment, such as the polarity of the solvent. researchgate.net For instance, studies using 2D NOESY have shown that in the non-polar solvent deuterated chloroform (B151607) (CDCl3), the "closed" conformer is predominant, whereas in the polar solvent dimethyl sulfoxide (B87167) (DMSO-d6), there is a significant population of the "open" conformer. researchgate.net
Molecular dynamics simulations have been instrumental in understanding how Arbidol interacts with viral proteins and cell membranes. These simulations have shown that Arbidol can rapidly incorporate into and intercalate within the phospholipid palisade structure of model and biological membranes. nih.gov The location and orientation of Arbidol within the membrane can be influenced by its protonation state. nih.gov
Simulations of Arbidol with viral proteins, such as the spike protein of SARS-CoV-2 and the hemagglutinin (HA) of influenza virus, have provided detailed atomic-level insights into its mechanism of action. nih.govresearchgate.netnih.gov These studies suggest that Arbidol can bind to specific sites on these proteins, often in hydrophobic cavities at the interface between protein subunits. nih.govpnas.org This binding can stabilize the prefusion conformation of the viral protein, thereby inhibiting the conformational changes necessary for membrane fusion and viral entry. nih.govpnas.org For example, MD simulations have demonstrated that Arbidol binding to the SARS-CoV-2 receptor-binding domain (RBD)/ACE2 complex can induce structural rigidity and increase the stability of the complex. chemrxiv.orgnih.gov The binding of Arbidol can lead to the formation of more hydrogen bond interactions within the complex, contributing to its stabilization. nih.gov
Furthermore, computational studies have highlighted the conformational flexibility of Arbidol when bound to different viral protein targets. pnas.org For instance, Arbidol adopts slightly different conformations when bound to the HAs of different influenza virus strains. pnas.org This adaptability is likely a factor in its broad-spectrum antiviral activity. The interaction of Arbidol with its target proteins can affect the structural flexibility of the protein, which may alter its affinity for host cell receptors or its ability to undergo fusogenic conformational changes. nih.gov The tendency of Arbidol to form agglomerates in physiological solutions, as observed in molecular dynamics simulations, is also a relevant factor for its bioavailability. nih.gov
Table of Conformational Data for Arbidol
The following table summarizes the conformational preferences of Arbidol in different solvent environments as determined by 2D NOESY experiments. researchgate.net
| Solvent | Conformer | Population (%) |
| CDCl₃ | Open | 22.7 ± 3.7 |
| Closed | 77.3 ± 3.7 | |
| DMSO-d₆ | Open | 59.8 ± 6.2 |
| Closed | 40.2 ± 6.2 |
Table of Torsion Angles for Arbidol
The flexibility of the Arbidol molecule can be described by several key torsion angles. The table below presents the values of four selected torsion angles for Arbidol in different crystalline forms. mdpi.com
| Crystal Form | τ₁ (∠C₁-C₁₀-S₁-C₁₃) | τ₂ (∠C₁₀-S₁-C₁₃-C₁₄) | τ₃ (∠C₃-C₄-C₁₂-N₂) | τ₄ (∠C₃-C₂-C₁₁-O₃) |
| Arbidol Maleate | -88.3 | 80.1 | -91.9 | -1.7 |
| Arbidol Fumarate | ||||
| Molecule A | -100.3 | 74.3 | -96.5 | 1.8 |
| Molecule B | -91.9 | 80.5 | -92.2 | 1.3 |
| Arbidol Succinate | -170.6 | -154.5 | -94.7 | 2.5 |
Immunomodulatory Research at the Cellular and Molecular Level
Induction of Interferon Production in Cellular Systems
Arbidol (B144133) has been shown to induce the production of interferon. newdrugapprovals.orgwikipedia.org This activity is a key component of its immunomodulatory profile. nih.gov Research indicates that Arbidol stimulates host cells to produce interferons, which are critical signaling proteins in the antiviral response. nih.govnih.govfrontiersin.org The induction of interferon is considered one of the mechanisms by which Arbidol exerts its effects on the immune system. ncats.iomedrxiv.orgjimc.ir This interferon-inducing capacity contributes to its broad-spectrum antiviral activity. newdrugapprovals.orgwikipedia.org
Stimulation of Phagocytic Function in Macrophages
Research has demonstrated that Arbidol hydrochloride stimulates the phagocytic function of macrophages. newdrugapprovals.orgwikipedia.orgcovid19-help.org This enhancement of phagocytosis, the process by which cells engulf and digest foreign particles and cellular debris, is a significant aspect of its immunomodulatory activity. nih.gov Studies have shown that Arbidol can significantly activate macrophage phagocytosis, which may enhance the body's resistance to viruses. nih.gov This stimulating influence on phagocytosis has been observed in various experimental settings. arbidol.org In animal studies, it was noted that the compound not only increased the total number of macrophages that absorbed bacteria but also increased the phagocytic number. arbidol.org
Modulation of Pro-inflammatory Cytokine Expression in Preclinical Models
Preclinical studies have investigated the effect of Arbidol hydrochloride on the expression of pro-inflammatory cytokines. Research in mouse models has shown that Arbidol can modulate the levels of these signaling molecules. For instance, in mice with influenza A (H1N1) virus infection, administration of Arbidol was found to suppress the levels of pro-inflammatory cytokines including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α) in bronchoalveolar lavage fluids and lung tissues. nih.gov
Another study using a mouse model of sepsis induced by fecal diluent found that Arbidol significantly inhibited the increase of serum IL-6 and TNF-α. frontiersin.org Similarly, in a mouse model of herpes simplex virus type II (HSV-2) vaginitis, Arbidol was observed to downregulate the expression of IL-2, IL-4, and TGF-β. nih.gov These findings suggest that Arbidol can attenuate the inflammatory response by modulating the expression of key cytokines. jimc.irnih.gov
Table 1: Effect of Arbidol on Pro-inflammatory Cytokine Levels in Preclinical Models
| Model | Cytokine | Effect | Reference |
| Influenza A (H1N1) infected mice | IL-1β, IL-6, IL-12, TNF-α | Suppressed | nih.gov |
| Sepsis-induced mice | IL-6, TNF-α | Inhibited | frontiersin.org |
| HSV-2 infected mice | IL-2, IL-4, TGF-β | Downregulated | nih.gov |
Influence on Lymphocyte Subpopulations and Immunoglobulin Levels in Research Contexts
Studies have examined the influence of Arbidol on lymphocyte subpopulations and immunoglobulin levels, particularly in individuals with compromised immune status. In patients with lower baseline immunity, Arbidol treatment has been associated with improvements in immunological parameters, including the counts of CD4 and CD8 lymphocytes, as well as B lymphocytes. ncats.io An increase in the absolute and relative numbers of cells with CD3+, CD4+, and CD16+ markers has been reported, while no significant influence was observed on CD8+, CD19+, or CD25+ markers. arbidol.org Research has also indicated a normalization of the immunoregulatory index (CD4/CD8 ratio). arbidol.org
Regarding immunoglobulins, some studies have reported no essential influence of Arbidol on the levels of the main classes of immunoglobulins. arbidol.org However, other research suggests that in patients with hypoimmunity, there was a significant increase in serum immunoglobulin levels after taking Arbidol. nih.gov
Table 2: Reported Effects of Arbidol on Lymphocyte Subpopulations
| Lymphocyte Marker | Reported Effect | Reference |
| CD3+ | Increased absolute and relative number | arbidol.org |
| CD4+ | Increased absolute and relative number; Increased counts in patients with lower baseline immunity | ncats.ioarbidol.org |
| CD8+ | No significant influence on number; Increased counts in patients with lower baseline immunity | ncats.ioarbidol.org |
| CD16+ | Increased absolute and relative number | arbidol.org |
| CD19+ (B-lymphocytes) | No significant influence on number; Increased counts in patients with lower baseline immunity | ncats.ioarbidol.org |
| CD25+ | No significant influence | arbidol.org |
Emerging Research Areas and Non Antiviral Applications of Arbidol Hydrochloride
Investigation in Oncological Research
Recent studies have repurposed Arbidol (B144133) Hydrochloride, a compound primarily known for its broad-spectrum antiviral activity, for investigation in cancer treatment. researchgate.net Research has uncovered its potential as an anti-cancer agent, particularly in esophageal squamous cell carcinoma (ESCC), a disease with a high mortality rate and urgent need for new therapeutic options. researchgate.netnih.gov
In vitro studies have demonstrated that Arbidol effectively suppresses the growth of human ESCC cells. kagocel.ru The compound has been shown to inhibit the proliferation of ESCC cell lines, such as KYSE150 and KYSE450, in a dose-dependent manner. researchgate.netkagocel.ru Further cell-based assays confirmed that treatment with Arbidol inhibits the colony-forming ability of ESCC cells and promotes cell cycle arrest in the G1 phase. researchgate.netnih.gov Notably, the growth-inhibitory effect was more pronounced in ESCC cells compared to non-cancerous immortalized esophageal epithelial cells, suggesting a degree of cancer cell-specific toxicity. researchgate.netkagocel.ru In addition to inhibiting anchorage-dependent growth, Arbidol also impeded anchorage-independent growth, a hallmark of cancerous cells, in soft agar (B569324) assays. researchgate.netkagocel.ru The anti-tumor effects have also been verified in vivo using a patient-derived xenograft (PDX) model, where Arbidol treatment led to a significant reduction in tumor size and weight. researchgate.netnih.gov
Table 1: Anti-proliferative Activity of Arbidol in Esophageal Cell Lines
| Cell Line | Type | IC50 Value (24 hr) | IC50 Value (48 hr) | Source |
|---|---|---|---|---|
| KYSE150 | Esophageal Squamous Cell Carcinoma | 57.54 µM | 26.37 µM | kagocel.ru |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 54.72 µM | 20.75 µM | kagocel.ru |
| SHEE | Immortalized Esophageal Epithelium | 87.63 µM | 62.52 µM | kagocel.ru |
IC50 (half maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.
To understand the mechanism behind its anti-cancer activity, researchers have identified a novel host target for Arbidol. nih.gov Through phosphoproteomics experiments, in vitro kinase assays, and pull-down assays, it was discovered that Arbidol functions as an inhibitor of the ataxia telangiectasia and Rad3-related (ATR) protein kinase. nih.govkagocel.ru ATR is a crucial component of the DNA damage response (DDR) pathway and plays a key role in regulating DNA replication. kagocel.ru
Arbidol acts as an ATP-competitive inhibitor of ATR. kagocel.ru By binding to the ATR kinase, Arbidol reduces the phosphorylation and activation of key proteins involved in DNA replication, such as the minichromosome maintenance protein 2 (MCM2) at serine 108. nih.govkagocel.ru This inhibition of the ATR-MCM2 signaling pathway disrupts DNA replication and leads to the observed G1-phase cell cycle arrest, ultimately inhibiting the proliferation of ESCC cells. nih.govnih.gov
Research as an Immunologic Adjuvant in Vaccine Development
Arbidol has been investigated for its potential as an immunologic adjuvant to enhance the efficacy of vaccines. An adjuvant is a substance that helps create a stronger immune response to a vaccine. uspharmacist.com Research has pointed to an immunomodulating effect of Arbidol, which can stimulate various components of the immune system. arbidol.orgnih.gov
In studies involving an anti-influenza vaccine, the addition of Arbidol was found to increase the frequency of seroconversion and the levels of specific anti-influenza antibodies. arbidol.org The mean increase in specific antibodies was four to six times greater when Arbidol was combined with the vaccine compared to the vaccine alone. arbidol.org The mechanism behind this adjuvant effect is linked to Arbidol's ability to stimulate cellular immunity. nih.gov Specifically, it has been shown to increase the number of T-lymphocytes and killer-T lymphocytes, stimulate the phagocytic functions of immune cells, and induce the activation of natural killer (NK) cells. arbidol.org This stimulation of the immune system's cellular response provides a heightened resilience in the patient. arbidol.org Arbidol's ability to induce the production of interferon is also a key part of its immunomodulatory effects. uspharmacist.comnih.gov
Studies on Synergistic Antiviral Effects in Combination Therapies
To improve therapeutic efficacy and overcome potential drug resistance, Arbidol has been studied in combination with other antiviral drugs that have different mechanisms of action. nih.govkagocel.ru These studies have often shown synergistic effects, where the combined treatment is more effective than the individual drugs alone.
For influenza treatment, combining Arbidol (a fusion inhibitor) with the neuraminidase inhibitor oseltamivir (B103847) or with Kagocel (an interferon inducer) has been shown to significantly increase therapeutic efficacy compared to monotherapy. researchgate.netkagocel.ru This combination approach leads to a quicker normalization of temperature, a reduction in the duration of clinical symptoms, and a lower incidence of complications. kagocel.ru
In the context of SARS-CoV-2, Arbidol has been evaluated in various combination therapies. It has demonstrated synergistic inhibition when combined with direct-acting antivirals like remdesivir (B604916). nih.govacs.org Studies have also explored its use with lopinavir/ritonavir, where the combination was associated with a higher rate of negative coronavirus tests and significant improvements in chest CT scans compared to lopinavir/ritonavir alone. frontiersin.org The strategy is to target the virus from multiple angles—for instance, by combining a fusion inhibitor like Arbidol with a replication inhibitor like remdesivir—to achieve a more potent antiviral effect. nih.gov However, some combinations have shown antagonistic effects; for example, combining remdesivir with lysosomotropic drugs like hydroxychloroquine (B89500) or low concentrations of Arbidol resulted in strong antagonism. nih.gov
Table 2: Overview of Arbidol Hydrochloride in Combination Therapies
| Combination Agent(s) | Target Disease/Virus | Observed Effect | Source |
|---|---|---|---|
| Oseltamivir & Kagocel | Influenza A (H1N1)pdm09 | Significantly increased therapeutic efficacy, reduced symptom duration, and decreased complications compared to monotherapy. | kagocel.ru |
| Remdesivir | SARS-CoV-2 | Demonstrated synergistic inhibition of the virus in vitro. | nih.govacs.org |
| Lopinavir/ritonavir | COVID-19 | Higher rate of negative virus tests and improved chest CT scans compared to lopinavir/ritonavir alone. | frontiersin.org |
| Aripiprazole / Sertraline | Arenaviruses (LASV, JUNV) | Synergistically suppressed virus infections mediated by viral glycoproteins. | acs.org |
| Nitazoxanide | SARS-CoV-2 | Exhibited significant synergy against the virus in a cell model. | nih.gov |
| Hydroxychloroquine | SARS-CoV-2 | Strong antagonism observed when combined with remdesivir. | nih.gov |
Q & A
Q. What methodologies are used to assess Arbidol’s incompatibility with pharmaceutical excipients?
- Methodological Answer : Combine differential scanning calorimetry (DSC) and thermogravimetric-FTIR analysis to detect physicochemical interactions. For example, DSC thermograms showing shifted melting endotherms indicate incompatibility. FTIR spectral deconvolution via chemometric factor analysis identifies specific bond disruptions (e.g., hydrogen bonding between Arbidol and lactose) .
Q. How does qNMR compare to HPLC in quantifying Arbidol Hydrochloride, and when is each method preferred?
- Methodological Answer : qNMR is advantageous for rapid, non-destructive analysis without requiring reference standards, achieving RSD < 2% for precision. However, HPLC is superior for trace impurity profiling. Use qNMR for bulk drug quantification and HPLC for stability-indicating assays or degradation product analysis .
Q. What strategies are recommended for studying Arbidol’s broad-spectrum antiviral activity against emerging viruses?
- Methodological Answer :
- Screen against pseudotyped viruses (e.g., Zika, SARS-CoV-2) using plaque reduction neutralization tests (PRNT).
- Employ time-of-addition assays to pinpoint the stage of inhibition (entry vs. post-entry).
- Validate with cryo-EM to visualize Arbidol’s interaction with viral fusion proteins .
Q. How can isotopic labeling (e.g., Arbidol-[d6]) enhance pharmacokinetic and metabolic studies?
- Methodological Answer : Deuterated Arbidol (C22H20D6BrClN2O3S) allows precise tracking via LC-MS/MS, minimizing interference from endogenous compounds. Use it to study hepatic metabolism, renal excretion, and tissue-specific accumulation in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
